Enhanced Acyltransferase Affinity over DHAP
In microsomal preparations from liver tissue, the apparent Km of sn-glycerol 3-phosphate (as the sodium salt) for acyltransferase activity is 0.14 mM, which is more than twice as low as the Km for dihydroxyacetone phosphate (DHAP), which is 0.3 mM [1]. This indicates a higher affinity of the enzyme for sn-glycerol 3-phosphate, making it the preferred substrate for the first committed step of glycerolipid biosynthesis.
| Evidence Dimension | Substrate Affinity (Apparent Km) |
|---|---|
| Target Compound Data | 0.14 mM |
| Comparator Or Baseline | Dihydroxyacetone phosphate (DHAP): 0.3 mM |
| Quantified Difference | 2.14-fold lower Km (higher affinity) |
| Conditions | Microsomal acyltransferase activity assay, liver tissue |
Why This Matters
This higher affinity directly translates to more efficient initiation of phospholipid and triglyceride synthesis, making the compound the essential and preferred substrate for studying or reconstituting these pathways.
- [1] Schlossman, D. M., & Bell, R. M. (1976). Microsomal sn-glycerol 3-phosphate and dihydroxyacetone phosphate acyltransferase activities from liver and other tissues. J Biol Chem, 251(18), 5738-5744. View Source
